molecular formula C23H26N2O4S B2573575 Ethyl 4-(4-(benzyloxy)-3-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 396719-66-7

Ethyl 4-(4-(benzyloxy)-3-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2573575
CAS No.: 396719-66-7
M. Wt: 426.53
InChI Key: NVLQDPPFDSMRFC-UHFFFAOYSA-N
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Description

Ethyl 4-(4-(benzyloxy)-3-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic compound with a complex molecular structure. The ethyl and benzyloxy groups contribute to its distinctive chemical properties and potential applications in various scientific fields. This compound is notable for its unique combination of functional groups, which allow it to participate in a wide range of chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-(benzyloxy)-3-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves several key steps:

  • Formation of the Pyrimidine Ring: : The pyrimidine ring is typically formed through a condensation reaction between an appropriate aldehyde and thiourea in the presence of a base, such as sodium ethoxide.

  • Introduction of the Ethyl Ester Group: : The ethyl ester functionality is introduced through esterification, involving the reaction of the carboxylic acid with ethanol under acidic conditions.

  • Attachment of the Benzyloxy and Ethoxy Groups: : These groups are incorporated via etherification reactions, often employing benzylic and ethoxy chloride derivatives in the presence of a base to facilitate the substitution.

Industrial Production Methods

Industrial production of this compound would likely involve scalable versions of the aforementioned synthetic routes. Key considerations would include optimizing reaction conditions to increase yield and purity, as well as implementing robust purification techniques, such as recrystallization or chromatography, to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The presence of benzyloxy and ethoxy groups makes the compound susceptible to oxidation, potentially forming phenolic derivatives.

  • Reduction: : The thiocarbonyl group can be reduced to a corresponding thiol or hydrogenated to a more saturated form.

  • Substitution: : The ethoxy and benzyloxy groups can be substituted under nucleophilic conditions, leading to different ethers or alcohols.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

  • Reduction: : Sodium borohydride (NaBH4) or hydrogen gas (H2) with a metal catalyst.

  • Substitution: : Nucleophiles like ammonia (NH3) or secondary amines in the presence of a base.

Major Products

The reactions typically yield a variety of products, including phenolic derivatives, thiols, or different ether/alcohol compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 4-(4-(benzyloxy)-3-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has significant potential in various scientific fields:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules, useful in medicinal chemistry and materials science.

  • Medicine: : Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

  • Industry: : Potential use in the production of specialty chemicals and advanced materials.

Mechanism of Action

The compound's mechanism of action is determined by its interactions with specific molecular targets, such as enzymes or receptors. Its unique structural features allow it to bind to active sites or undergo conformational changes that facilitate its biological or chemical effects. The ethyl, benzyloxy, and ethoxy groups play critical roles in determining its binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 4-(4-(benzyloxy)-3-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is distinct from other similar compounds due to its specific combination of functional groups. Similar compounds might include other tetrahydropyrimidine derivatives or molecules with benzyloxy and ethoxy substituents. For example:

  • 4-(Benzyloxy)-3-ethoxybenzaldehyde: : Shares the benzyloxy and ethoxy groups.

  • 6-Methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: : Similar core structure but lacks the ethoxy and benzyloxy groups.

Properties

IUPAC Name

ethyl 4-(3-ethoxy-4-phenylmethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4S/c1-4-27-19-13-17(11-12-18(19)29-14-16-9-7-6-8-10-16)21-20(22(26)28-5-2)15(3)24-23(30)25-21/h6-13,21H,4-5,14H2,1-3H3,(H2,24,25,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVLQDPPFDSMRFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(=C(NC(=S)N2)C)C(=O)OCC)OCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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